molecular formula C27H24BrN3O2 B154700 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone CAS No. 133040-77-4

2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone

Número de catálogo B154700
Número CAS: 133040-77-4
Peso molecular: 502.4 g/mol
Clave InChI: KUECXUACQOYKNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone is a structurally novel series of non-peptide cholecystokinin B receptor ligands. It represents a significant advancement in the field of receptor ligand chemistry, particularly due to its potential pharmacological applications. The compound's design is inspired by asperlicin, a selective CCK-A receptor antagonist, and aims to explore the conformational flexibility of the pharmacophore of the natural product .

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been extensively studied. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones have been synthesized through the treatment of 4-quinazolinones with phosphorus pentasulfide to yield corresponding thiones. Additionally, reactions with hydroxylamine hydrochloride and various halides or chlorides have been employed to produce ethers, esters, and sulfonates, respectively . Another approach involves a one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines, catalyzed by KAl(SO4)2·12H2O under microwave irradiation and solvent-free conditions . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been analyzed using various techniques, including X-ray crystallography. The X-ray crystal structure of a related compound showed an extended conformation with antiperiplanar arrangement of the heteroaromatic rings. This structural information is crucial for understanding the conformational preferences and spatial relationships within the molecule, which are important for receptor binding activity .

Chemical Reactions Analysis

Quinazolinone derivatives exhibit a range of chemical reactivities, including the ability to form fluorescent derivatives when reacted with carboxylic acids under specific conditions . This reactivity is significant for applications in high-performance liquid chromatography and other analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the introduction of methoxy groups at positions 6 and 7 on the quinazolinone ring system has been associated with increased hypolipidemic activity. The presence of substituents at the 2 and 3 positions also affects the compound's lipophilicity and absorption, which are important for its pharmacological profile . The electronic properties, including electrostatic potential and nonlinear optical properties, have been studied using quantum chemical calculations, providing insights into the molecular stability and interactions .

Aplicaciones Científicas De Investigación

Receptor Ligand Applications

2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone has been studied for its applications as a receptor ligand, particularly in relation to cholecystokinin B receptors. Research has demonstrated that this compound and its analogs represent a novel series of non-peptide cholecystokinin B receptor ligands, indicating its potential application in the study of receptor-ligand interactions and signaling pathways (Yu et al., 1992).

Cytotoxicity and Antiviral Activity

This compound has been synthesized in various forms and evaluated for cytotoxicity and antiviral activities. For instance, derivatives have shown favorable cytotoxicity against renal cancer cell lines and moderate activity against HIV-1, suggesting their potential use in cancer and viral research (Gürsoy & Karalı, 2003). Additionally, studies on 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, a related group of compounds, revealed significant antiviral activity against viruses like vaccinia, further underscoring the potential of these compounds in antiviral drug development (Dinakaran et al., 2003).

Biofilm Inhibition

Novel 4(3H)-quinazolinonyl aminopyrimidine derivatives of this compound have been synthesized and tested for their ability to inhibit biofilm formation in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests the potential application of these compounds in addressing biofilm-associated infections and antibiotic resistance (Rasapalli et al., 2020).

Antibacterial and Antifungal Applications

Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have shown that certain synthesized compounds exhibited significant antimicrobial activity, suggesting their possible use in developing new antimicrobial agents (Patel & Patel, 2010).

Anti-inflammatory and Analgesic Properties

Research on derivatives of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone has also shown promising anti-inflammatory and analgesic properties. This indicates their potential in the development of new drugs for treating pain and inflammation (Daidone et al., 1994).

Mecanismo De Acción

The mechanism of action of this compound would depend on its biological targets. Many indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid potential risks .

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities .

Propiedades

IUPAC Name

2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUECXUACQOYKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927914
Record name 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone

CAS RN

133040-77-4
Record name LY 225910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)methyl-5-bromoindole (4.12 g, 12 mmol), 2-amino-N-(3-isopropoxyphenyl)benzamide (3.48 g, 13 mmol), and PPTS (1.64 g, 6.5 mmol) in 50 ml of pyridine was refluxed for 3.5 days. The reaction mixture was then evaporated in vacuo to dryness, and the residue was taken up in methylene chloride. The product was chromatographed (30% ethyl acetate/hexanes, SiO2) and the title product (2.13 g, 36%) crystallized by allowing the fractions containing product to evaporate: mp 179°-181° C.
Name
3-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)methyl-5-bromoindole
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 3
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 4
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 5
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 6
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone

Q & A

Q1: How does the structure of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone influence its binding affinity to the cholecystokinin receptor?

A1: Research suggests that the spatial arrangement of the indole and quinazolinone rings in 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone plays a crucial role in its binding affinity. The study found that an ethyl linker between these two rings, as seen in 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone, results in maximal receptor binding activity. [] This suggests that the ethyl linker provides an optimal distance and conformational flexibility for interaction with the receptor. Furthermore, introducing unsaturation into this linker significantly reduced the compound's receptor affinity, highlighting the importance of conformational flexibility in this region of the molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.